molecular formula C13H10F2 B12529518 2,3-Difluoro-4'-methyl-1,1'-biphenyl

2,3-Difluoro-4'-methyl-1,1'-biphenyl

Cat. No.: B12529518
M. Wt: 204.21 g/mol
InChI Key: JKKQXZVLZKWDLB-UHFFFAOYSA-N
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Description

2,3-Difluoro-4’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with two fluorine atoms at the 2 and 3 positions and a methyl group at the 4’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4’-methyl-1,1’-biphenyl can be achieved through several methods. One common approach is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 2,3-Difluoro-4’-methyl-1,1’-biphenyl typically involves multi-step organic synthesis. The process may include nucleophilic substitution, alkylation, and fluorination reactions . These steps are carefully controlled to ensure high yield and purity of the final product.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic substitution reactions, similar to benzene, due to the presence of electron-donating and electron-withdrawing groups . These interactions can lead to various biological and chemical effects, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-4’-methyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C13H10F2

Molecular Weight

204.21 g/mol

IUPAC Name

1,2-difluoro-3-(4-methylphenyl)benzene

InChI

InChI=1S/C13H10F2/c1-9-5-7-10(8-6-9)11-3-2-4-12(14)13(11)15/h2-8H,1H3

InChI Key

JKKQXZVLZKWDLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=CC=C2)F)F

Origin of Product

United States

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